3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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Overview
Description
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, which provides a mixture of regioisomers . Another approach involves the use of radical addition followed by intramolecular cyclization to afford the pyrazole skeleton under mild conditions .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of multicomponent reactions and cyclocondensation, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and radical initiators. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the cyclization process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with β-diketones can yield regioisomers of the pyrazole compound .
Scientific Research Applications
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in tautomerism, influencing its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: A potent and selective D-amino acid oxidase inhibitor.
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole: Another pyrazole derivative with similar structural features.
Uniqueness
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrrolidine ring makes it a valuable scaffold for developing new compounds with potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;/h4,7,9H,2-3,5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUDXNTUIRGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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